7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 588696-19-9
VCID: VC6244565
InChI: InChI=1S/C15H10ClNO2S/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7H,1H3,(H,18,19)
SMILES: CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CS3)Cl
Molecular Formula: C15H10ClNO2S
Molecular Weight: 303.76

7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

CAS No.: 588696-19-9

Cat. No.: VC6244565

Molecular Formula: C15H10ClNO2S

Molecular Weight: 303.76

* For research use only. Not for human or veterinary use.

7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid - 588696-19-9

Specification

CAS No. 588696-19-9
Molecular Formula C15H10ClNO2S
Molecular Weight 303.76
IUPAC Name 7-chloro-8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C15H10ClNO2S/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7H,1H3,(H,18,19)
Standard InChI Key GGBUPYABFYLKMG-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CS3)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates a quinoline ring system substituted at positions 2, 4, 7, and 8. Key features include:

  • Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.

  • Substituents:

    • Chlorine atom at position 7 (C7)

    • Methyl group at position 8 (C8)

    • Thiophene moiety at position 2 (C2)

    • Carboxylic acid group at position 4 (C4) .

The thiophene ring introduces π-conjugation, while the carboxylic acid enhances polarity and hydrogen-bonding capacity.

Table 1: Chemical Identifiers

PropertyValueSource
IUPAC Name7-chloro-8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid
Molecular FormulaC₁₅H₁₀ClNO₂S
Molecular Weight303.76–303.8 g/mol
CAS Registry Number588696-19-9
SMILESCC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CS3)Cl
InChIKeyGGBUPYABFYLKMG-UHFFFAOYSA-N

Three-Dimensional Conformation

Computational models predict a planar quinoline-thiophene system with the carboxylic acid group oriented perpendicular to the plane. The methyl and chlorine substituents occupy adjacent positions on the benzene ring, creating steric interactions that influence packing in crystalline forms . The topological polar surface area (78.4 Ų) suggests moderate solubility in polar solvents .

Synthesis and Manufacturing

Purification and Quality Control

Vendor specifications report a purity of ≥95%, with purification typically achieved via recrystallization from ethanol-water mixtures or column chromatography . Analytical methods include:

  • HPLC: Retention time monitoring using C18 columns and UV detection at 254 nm.

  • NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions and purity .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueSource
Melting PointNot reported
Boiling Point496.4±45.0 °C (est.)
Density1.4±0.1 g/cm³
LogP (XLogP3-AA)4.1
SolubilityPoor in water; soluble in DMSO
Vapor Pressure0.0±1.3 mmHg at 25°C

The compound’s hydrophobicity (LogP 4.1) suggests membrane permeability, while the carboxylic acid group enables salt formation with amines to improve aqueous solubility .

Reactivity and Functionalization

Carboxylic Acid Derivatives

The C4 carboxylic acid undergoes standard reactions:

  • Esterification: Methanol/H⁺ yields methyl esters for prodrug applications.

  • Amide Formation: Coupling with amines via EDC/HOBt activates the carboxylate .

Thiophene and Quinoline Modifications

  • Electrophilic Aromatic Substitution: Thiophene’s electron-rich nature permits sulfonation or nitration.

  • Diels-Alder Reactions: The quinoline’s dienophilic character enables cycloadditions with conjugated dienes.

Research Applications and Future Directions

Pharmaceutical Intermediates

The compound’s quinoline-thiophene scaffold is explored in:

  • Kinase Inhibitors: Targeting ATP-binding pockets in cancer therapeutics.

  • Antimicrobial Agents: Disrupting bacterial efflux pumps .

Materials Science

  • Organic Semiconductors: π-Conjugated systems for thin-film transistors.

  • Metal-Organic Frameworks (MOFs): Carboxylate groups coordinate to metal nodes .

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